molecular formula C10H13NO2 B1522513 (2S)-3-amino-2-(4-methylphenyl)propanoic acid CAS No. 1260684-80-7

(2S)-3-amino-2-(4-methylphenyl)propanoic acid

Cat. No. B1522513
CAS RN: 1260684-80-7
M. Wt: 179.22 g/mol
InChI Key: LLTZDCWOOVWORM-SECBINFHSA-N
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Description

“(2S)-3-amino-2-(4-methylphenyl)propanoic acid” is a unique chemical compound with the empirical formula C10H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “(2S)-3-amino-2-(4-methylphenyl)propanoic acid” is 179.22 . The SMILES string representation of its structure is O=C(O)C@HC1=CC=C(C)C=C1 .


Physical And Chemical Properties Analysis

“(2S)-3-amino-2-(4-methylphenyl)propanoic acid” has a molecular weight of 179.22 . Its molecular formula is C10H13NO2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Pharmaceutical Research and Development

(2S)-3-amino-2-(4-methylphenyl)propanoic acid: is utilized as a pharmaceutical secondary standard and certified reference material in pharmaceutical research. It serves as a control or standard in analytical testing, ensuring the accuracy and consistency of test results during the drug development process .

Quality Control Testing

In the realm of quality control, this compound is used to verify the purity and concentration of pharmaceuticals. It acts as a benchmark for comparison in various analytical techniques, such as chromatography and spectroscopy, to ascertain the quality of the final product .

Method Development for Analytical Assays

Researchers employ (2S)-3-amino-2-(4-methylphenyl)propanoic acid in the development of new analytical methods. These methods are crucial for identifying and quantifying pharmaceutical compounds and impurities, which is essential for ensuring the safety and efficacy of medications .

properties

IUPAC Name

(2S)-3-amino-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTZDCWOOVWORM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-amino-2-(4-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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